molecular formula C13H14N2O3 B14132990 4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 821016-28-8

4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14132990
CAS No.: 821016-28-8
M. Wt: 246.26 g/mol
InChI Key: JGADFEYUBKIEMG-UHFFFAOYSA-N
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Description

4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes an acetyl group, a methoxyphenyl group, and a dihydropyrazolone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-methoxybenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and acetylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound carboxylic acid, while reduction may produce 4-(hydroxyacetyl)-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one.

Scientific Research Applications

4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    4-Acetyl-2-methoxyphenyl acetate: This compound shares a similar acetyl and methoxyphenyl structure but differs in the core structure.

    4-Acetyl-2-methylphenyl acetate: Another similar compound with a methyl group instead of a methoxy group.

    4-Acetyl-2-methylbenzoic acid: This compound has a similar acetyl group but a different core structure.

Uniqueness

4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one is unique due to its dihydropyrazolone core, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

821016-28-8

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

4-acetyl-2-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-one

InChI

InChI=1S/C13H14N2O3/c1-9(16)12-7-14-15(13(12)17)8-10-3-5-11(18-2)6-4-10/h3-7,14H,8H2,1-2H3

InChI Key

JGADFEYUBKIEMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNN(C1=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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